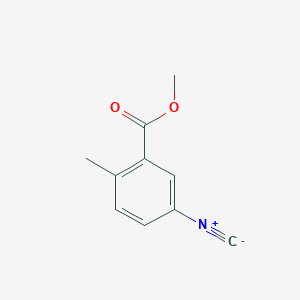

5-Isocyano-2-methyl-benzoic acid methyl ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 5-isocyano-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-4-5-8(11-2)6-9(7)10(12)13-3/h4-6H,1,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTOSXCDIFGSRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+]#[C-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Safety and Handling Protocols for Isocyanide Derivatives: A Mechanistic and Operational Guide

As a Senior Application Scientist, I frequently encounter the dual nature of isocyanide (isonitrile) derivatives in the laboratory. On one hand, their unique electronic structure—featuring a divalent carbon atom—makes them indispensable as strong σ-donor/π-acceptor ligands in transition metal catalysis and as core reagents in multicomponent reactions like the Ugi and Passerini syntheses. On the other hand, this exact chemical nature is the root cause of their severe operational hazards: acute toxicity, high volatility, and a notoriously repulsive odor.

This technical guide bypasses standard, boilerplate safety data sheet (SDS) warnings. Instead, it deconstructs the mechanistic causality behind isocyanide hazards and provides field-proven, self-validating protocols for their safe handling and destruction.

Mechanistic Toxicology: The Causality of Isocyanide Hazards

To handle a chemical safely, one must understand why it is dangerous at a molecular level. The toxicity of isocyanides is not arbitrary; it is a direct consequence of their coordination chemistry.

Mechanistically, organic isocyanides (R-N≡C) mimic the cyanide ion (CN⁻). When inhaled or absorbed, they can be metabolically oxidized by hepatic Cytochrome P450 enzymes, cleaving the molecule to release free cyanide ions. Both the free cyanide and the intact low-molecular-weight isocyanides penetrate the mitochondrial membrane. Because of their strong affinity for transition metals, they irreversibly bind to the ferric (Fe³⁺) iron center in cytochrome c oxidase (Complex IV of the electron transport chain). This coordination blocks the final transfer of electrons to oxygen, abruptly halting aerobic ATP production and triggering rapid cellular hypoxia ([1]).

Biochemical pathway of isocyanide toxicity via cytochrome c oxidase inhibition.

Quantitative Hazard Identification (SDS Fundamentals)

Relying solely on a "Danger" pictogram is insufficient for advanced research. We must quantify the risk. Low-molecular-weight isocyanides (e.g., methyl or ethyl isocyanide) are highly volatile and possess extremely low odor thresholds. The stench is not merely a nuisance; it is an early-warning exposure indicator. Conversely, modern synthetic efforts have developed bulkier or silica-supported isocyanides to mitigate volatility and odor ([2]).

The table below summarizes the quantitative physical and toxicological properties of common isocyanide derivatives to inform your risk assessment:

| Compound | CAS Number | Vapor Pressure (20°C) | Flash Point | Acute Toxicity (LD50 Oral) | Primary Operational Hazards |

| tert-Butyl isocyanide | 7188-38-7 | ~40 hPa | -1 °C | Data limited (Highly Toxic) | Highly Flammable, Severe Stench, Toxic |

| Cyclohexyl isocyanide | 931-53-3 | ~1.3 hPa | 41 °C | ~150 mg/kg (Rat) | Flammable, Stench, Toxic |

| 1,1,3,3-Tetramethylbutyl isocyanide | 14542-93-9 | < 1 hPa | 46 °C | > 300 mg/kg (Rat) | Flammable, Irritant () |

| Tosylmethyl isocyanide (TosMIC) | 36635-61-7 | Negligible (Solid) | N/A | Data limited | Toxic, Irritant, Odorless |

Best Practices for Handling & Storage

Experience dictates that engineering controls must precede personal protective equipment (PPE). The following standards are non-negotiable:

-

Environmental Controls: All manipulations must occur in a continuously monitored fume hood with a face velocity of at least 100 fpm. Never open an isocyanide container on an open bench.

-

Atmospheric Integrity: Many isocyanides are prone to exothermic polymerization or degradation when exposed to air and moisture. Store them in a flammable-rated refrigerator (4°C) under an inert argon or nitrogen atmosphere.

-

Advanced PPE: Standard nitrile gloves offer insufficient permeation resistance to concentrated, low-molecular-weight isocyanides. Butyl rubber or heavy-duty neoprene gloves are required for direct handling.

Experimental Protocol: Safe Synthesis & Quenching Workflow

A laboratory protocol is only as robust as its waste management strategy. The chemical causality behind quenching isocyanides relies on oxidizing the divalent carbon to a tetravalent state. Sodium hypochlorite (bleach) oxidizes the isocyanide (R-NC) to an isocyanate (R-NCO). The isocyanate then rapidly hydrolyzes in the aqueous basic medium to form a primary amine (R-NH₂), permanently neutralizing the stench and toxicity ([3]).

Chemical quenching workflow converting toxic isocyanides to safe primary amines.

Step-by-Step Self-Validating Quenching Methodology

This workflow is designed as a self-validating system : the physical outputs of the reaction (gas evolution and odor) dictate whether the safety parameters have been met.

-

Step 1: Preparation. Before opening the isocyanide, prepare a dedicated quenching bath in the fume hood consisting of 10% v/v sodium hypochlorite (household bleach) in water. Place the bath in a secondary containment tray.

-

Step 2: Execution & Immediate Isolation. Perform the isocyanide transfer using gas-tight syringes. Immediately submerge all contaminated needles, syringes, and spatulas directly into the bleach bath. Do not leave contaminated items exposed in the hood.

-

Step 3: Primary Quench. Slowly add excess bleach to the reaction waste or empty isocyanide container. Causality note: The addition must be slow to control the exothermic oxidation and prevent the rapid evolution of CO₂ gas from causing the vessel to overflow.

-

Step 4: Incubation. Allow the materials to sit in the bleach bath with gentle magnetic stirring for a minimum of 24 hours to ensure complete penetration and oxidation.

-

Step 5: Validation Loop. Before disposal, verify the absence of the characteristic isocyanide odor using a cautious wafting technique. Validation Logic: If the odor persists, the system has failed (indicating insufficient oxidant or steric hindrance preventing oxidation). You must add fresh bleach, stir for another 12 hours, and re-evaluate.

-

Step 6: Disposal. Once validated (odorless), neutralize the basic amine solution to pH 7 and dispose of it as aqueous hazardous waste according to institutional EHS guidelines.

References

-

Wikipedia Contributors. "Cyanide." Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Organic Syntheses. "Preparation of Anisylsulfanylmethylisocyanide (Asmic)." Org. Syn. 2018, 95, 403. Available at:[Link]

-

Skowerski, K. et al. "High-Performance Isocyanide Scavengers for Use in Low-Waste Purification of Olefin Metathesis Products." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Initial screening of isocyanides for multicomponent reactions

Architecting Molecular Diversity: A Technical Guide to the Initial Screening of Isocyanides for Multicomponent Reactions

Executive Summary

As a Senior Application Scientist, I approach the initial screening of isocyanides not merely as a mix-and-test exercise, but as a systematic evaluation of thermodynamic and kinetic parameters. Isocyanide-Based Multicomponent Reactions (IMCRs)—most notably the Ugi and Passerini reactions—are the cornerstones of modern combinatorial chemistry and drug discovery. This whitepaper provides an authoritative framework for designing, executing, and validating initial isocyanide screenings, ensuring that researchers can efficiently navigate the chemical space while minimizing competitive background reactions.

Mechanistic Foundations: The Divalent Carbon

The exceptional utility of isocyanides (isonitriles) stems from their unique electronic structure: they are the only stable organic compounds containing a formally divalent carbon atom. This allows the isocyanide carbon to act as both a nucleophile and an electrophile during the same transformation, enabling the rare α-addition process (1[1]).

Understanding this causality is paramount when designing an initial screening library. The steric and electronic nature of the isocyanide directly dictates the kinetic fate of the highly reactive nitrilium intermediate. If the intermediate is not rapidly trapped by a nucleophile (such as a carboxylate), the reaction will stall or divert into complex oligomerization pathways.

Strategic Selection Parameters for Isocyanide Screening

When curating an isocyanide library for high-throughput screening, three critical parameters must dictate your selection:

-

Steric Hindrance and Reactivity: Bulky isocyanides (e.g., tert-butyl isocyanide) stabilize the intermediate nitrilium ion, preventing unwanted side reactions, though they may require longer reaction times. Conversely, unhindered aliphatic isocyanides react rapidly but are more prone to degradation.

-

Odor and Toxicity: Historically, a major operational hurdle in IMCRs was the repulsive odor of isocyanides, famously described as a mix of "artichokes and phosphorus" (2[2]). Today, the integration of "odorless isocyanides"—engineered with heavy aliphatic tails or ester groups—allows for open-flask parallel screening without specialized ventilation (3[3]).

-

Solvent-Driven Divergence: Solvent selection acts as a mechanistic switch. The Ugi four-component reaction (U-4CR) is favored in polar protic solvents (like methanol) which stabilize the ionic intermediates and facilitate proton transfer (4[4]). Conversely, the Passerini three-component reaction (P-3CR) thrives in non-polar solvents via a concerted, trimolecular hydrogen-bonded transition state (5[5]).

Workflow Visualization

Figure 1: Mechanistic divergence and solvent dependency in Ugi and Passerini screenings.

Self-Validating Experimental Protocol: High-Throughput Ugi-4CR Screening

To ensure high fidelity in library generation, this protocol employs kinetic control to suppress the competitive Passerini background reaction.

Phase 1: Imine Pre-condensation (Kinetic Control)

-

Reagent Dispensing: In a 2 mL reaction vial, dispense 0.1 mmol of the target aldehyde and 0.1 mmol of the primary amine.

-

Solvent Addition: Add 0.5 mL of Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).

-

Causality Check: Pre-forming the imine for 30–60 minutes is critical. If all four components are mixed simultaneously, the isocyanide can react directly with the aldehyde and carboxylic acid (the Passerini pathway), generating α-acyloxy amide impurities (6[6]). TFE is highly recommended; its strong hydrogen-bond donating ability activates the imine toward nucleophilic attack without neutralizing the incoming carboxylic acid.

-

Phase 2: Multicomponent Assembly 3. Acid Addition: Add 0.1 mmol of the carboxylic acid to the pre-formed imine solution. 4. Isocyanide Addition: Immediately add 0.1 mmol of the isocyanide.

- Causality Check: The isocyanide must be added last. Its divalent carbon acts as the final trigger, attacking the activated imine and subsequently being trapped by the carboxylate to form the nitrilium intermediate (1[1]).

Phase 3: Rearrangement and Isolation 5. Incubation: Stir the mixture at room temperature for 12–24 hours. The reaction is thermodynamically driven to completion by the irreversible Mumm rearrangement, transferring the acyl group from oxygen to nitrogen (6[6]). 6. Analysis: Evaporate the solvent under a stream of nitrogen and analyze the crude mixture via LC-MS to quantify the α-acylamino amide product.

Quantitative Data: Solvent and Mechanistic Effects

The choice of solvent and catalyst fundamentally alters the reaction trajectory. Table 1 summarizes the expected yields and mechanistic rationale for standard IMCR screenings.

Table 1: Solvent and Mechanistic Effects on Isocyanide MCRs

| Reaction Type | Preferred Solvent | Intermediate State | Typical Yield | Mechanistic Causality |

| Ugi-4CR | Methanol (MeOH) | Nitrilium Ion | 70–90% | Protic environment stabilizes the ionic intermediate and aids proton transfer (4[4]). |

| Ugi-4CR | Trifluoroethanol (TFE) | Nitrilium Ion | 85–99% | Strong H-bond donor highly activates the imine; accelerates reaction kinetics. |

| Passerini-3CR | Dichloromethane (DCM) | 5-Membered TS | 60–85% | Non-polar solvent favors the concerted trimolecular hydrogen-bonded cluster (5[5]). |

| Passerini-3CR | Water (with Lewis Acid) | Nitrilium Ion | 75–95% | Lewis acid activates the carbonyl, shifting the mechanism from concerted to ionic (5[5]). |

References

-

Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry Source: ACS Publications (Chemical Reviews) URL:[Link]

-

Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics: The Ugi reaction Source: Beilstein Journal of Organic Chemistry URL:[Link]

-

Passerini reaction Source: ChemEurope URL:[Link]

-

Polythioamides from multicomponent benzoxazine-isocyanide-chemistry Source: ResearchGate URL:[Link]

-

Ugi Reaction Source: Wikipedia URL:[Link]

-

General Introduction – Multicomponent reactions Source: Refubium (Freie Universität Berlin) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 5. Passerini_reaction [chemeurope.com]

- 6. Ugi reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

The Passerini Reaction with Aromatic Isocyano Esters: A Detailed Guide to Conditions and Protocols

For Researchers, Scientists, and Drug Development Professionals

The Passerini three-component reaction (P-3CR) stands as a cornerstone of isocyanide-based multicomponent reactions, offering a rapid and atom-economical pathway to α-acyloxy amides from an isocyanide, a carbonyl compound, and a carboxylic acid.[1][2] This guide provides an in-depth exploration of the Passerini reaction with a specific focus on a unique and valuable class of substrates: aromatic isocyano esters. These reagents introduce a key ester functionality directly into the product scaffold, opening avenues for further diversification and the synthesis of complex molecules, including peptidomimetics and drug-like compounds.[3]

This document will delve into the mechanistic nuances of the Passerini reaction, provide detailed, field-proven protocols for the use of aromatic isocyano esters, and offer insights into optimizing reaction conditions to achieve desired outcomes.

Understanding the Mechanism: A Tale of Two Pathways

The mechanism of the Passerini reaction is highly dependent on the solvent system employed, proceeding through either a concerted or an ionic pathway.[3]

-

The Concerted Mechanism: In non-polar, aprotic solvents, a concerted, trimolecular reaction is generally favored.[3] This pathway involves the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound, which then reacts with the isocyanide through a cyclic transition state.[4] Subsequent Mumm rearrangement of the intermediate adduct yields the final α-acyloxy amide.[1]

-

The Ionic Mechanism: In polar solvents, the reaction tends to follow an ionic pathway. This is initiated by the protonation of the carbonyl group by the carboxylic acid, which enhances its electrophilicity. The isocyanide then undergoes nucleophilic attack on the activated carbonyl, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, leading to the final product after rearrangement.[1]

dot

Caption: Generalized mechanisms of the Passerini reaction.

The Nature of Aromatic Isocyano Esters: Key Considerations

Aromatic isocyano esters, such as ethyl 4-isocyanobenzoate, bring both opportunities and challenges to the Passerini reaction.

Synthesis and Stability: Aromatic isocyanides can be less stable than their aliphatic counterparts.[4] They are typically synthesized via a two-step process involving the formylation of the corresponding aniline derivative, followed by dehydration using reagents like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine.[5][6] Due to their potential instability and strong, unpleasant odors, it is often advantageous to use them immediately after preparation or store them under an inert atmosphere at low temperatures.[6][7]

Reactivity: The electronic nature of the aromatic ring significantly influences the reactivity of the isocyano group.

-

Electron-withdrawing groups (e.g., -NO₂, -CO₂Et) decrease the nucleophilicity of the isocyanide carbon, which can lead to slower reaction rates. In such cases, higher temperatures or the use of Lewis acid catalysts may be necessary to drive the reaction to completion.[3]

-

Electron-donating groups (e.g., -OCH₃) enhance the nucleophilicity of the isocyanide, potentially leading to faster reactions. However, these isocyanides can also be more prone to polymerization or other side reactions.[8]

Optimizing Reaction Conditions for Aromatic Isocyano Esters

Several factors can be manipulated to optimize the Passerini reaction for aromatic isocyano esters.

Solvent Choice: The choice of solvent is critical and is guided by the desired reaction mechanism.

-

Aprotic Solvents: For the generally preferred concerted mechanism, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene are commonly used.[4] Reactions in these solvents often benefit from higher concentrations of the reactants.[9]

-

Polar Solvents: While less common for the classic Passerini reaction, polar solvents can be employed, which will favor the ionic pathway.[1]

Temperature: The optimal temperature depends on the reactivity of the substrates. For less reactive aromatic isocyano esters (e.g., those with electron-withdrawing groups), heating may be necessary. For instance, reactions with methyl isocyanoacetate, a relatively weak nucleophile, can be conducted neat at elevated temperatures (e.g., 120 °C).[9]

Catalysis: Lewis acids can be employed to activate the carbonyl component, thereby accelerating the reaction, especially with less reactive aldehydes or isocyanides.[10] Common Lewis acids used in Passerini-type reactions include indium(III) triflate (In(OTf)₃) and bismuth(III) triflate (Bi(OTf)₃).[11][12]

Reactant Stoichiometry: Typically, a slight excess of the aldehyde and carboxylic acid (e.g., 1.2 equivalents) relative to the isocyanide is used to ensure complete consumption of the often more valuable isocyanide component.[3]

Detailed Experimental Protocols

The following protocols provide a starting point for conducting Passerini reactions with aromatic isocyano esters.

Protocol 1: General Procedure for the Passerini Reaction with an Electron-Deficient Aromatic Isocyanide

This protocol is adapted from a procedure using 2-methyl-4-nitrophenyl isocyanide and can be modified for other electron-deficient aromatic isocyano esters.[3]

Materials:

-

Aromatic isocyano ester (e.g., 2-methyl-4-nitrophenyl isocyanide) (1.0 mmol, 1.0 equiv)

-

Aldehyde (e.g., benzaldehyde) (1.2 mmol, 1.2 equiv)

-

Carboxylic acid (e.g., glacial acetic acid) (1.2 mmol, 1.2 equiv)

-

Anhydrous dichloromethane (DCM) (5 mL)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., ethyl acetate/hexanes gradient)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic isocyano ester (1.0 mmol).

-

Dissolve the isocyanide in anhydrous DCM (5 mL).

-

Add the aldehyde (1.2 mmol) to the solution via syringe.

-

Add the carboxylic acid (1.2 mmol) to the reaction mixture via syringe.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM (10 mL).

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure α-acyloxy amide.

dot

Caption: Experimental workflow for Protocol 1.

Protocol 2: Passerini Reaction with an Isocyano Ester Under Thermal, Solvent-Free Conditions

This protocol is based on a procedure using methyl isocyanoacetate and is suitable for less reactive isocyanides.[9]

Materials:

-

Aromatic isocyano ester (e.g., methyl isocyanoacetate can be substituted with an aromatic variant) (2 mmol, 1.0 equiv)

-

Substituted benzaldehyde (2 mmol, 1.0 equiv)

-

Carboxylic acid (e.g., acetic acid) (2 mmol, 1.0 equiv)

-

95% Ethanol for recrystallization

Procedure:

-

To a 3 mL conical vial equipped with a spin vane, add the carboxylic acid (2 mmol), the substituted benzaldehyde (2 mmol), and the aromatic isocyano ester (2 mmol).

-

Heat the reaction mixture at approximately 120 °C for 40 minutes.

-

Cool the reaction mixture to room temperature and transfer it to a 10 mL Erlenmeyer flask.

-

Cool the flask in an ice bath until a solid precipitates.

-

Recrystallize the crude product from hot 95% ethanol.

-

Rinse the resulting solid with cold ethanol to afford the purified product.

Data Presentation: Reactivity and Yields

The following table summarizes expected outcomes based on the electronic nature of the substituents on the aromatic isocyano ester and the aldehyde.

| Aromatic Isocyano Ester Substituent | Aldehyde Substituent | Typical Conditions | Expected Reactivity | Typical Yield Range |

| Electron-withdrawing (e.g., -NO₂, -CO₂Et) | Electron-neutral (e.g., -H) | RT to moderate heating, optional Lewis acid | Slower | Moderate to Good |

| Electron-withdrawing (e.g., -NO₂, -CO₂Et) | Electron-donating (e.g., -OCH₃) | RT to moderate heating | Slower | Moderate |

| Electron-donating (e.g., -OCH₃) | Electron-neutral (e.g., -H) | Room Temperature | Faster | Good to Excellent |

| Electron-donating (e.g., -OCH₃) | Electron-withdrawing (e.g., -NO₂) | Room Temperature | Fastest | Excellent |

Troubleshooting and Field-Proven Insights

-

Low or No Conversion: If the reaction is sluggish, consider increasing the concentration of the reactants or gently heating the reaction mixture. The addition of a catalytic amount of a Lewis acid like In(OTf)₃ can also significantly accelerate the reaction.[11]

-

Side Product Formation: The formation of byproducts can sometimes be attributed to the instability of the isocyanide. Ensure that the isocyanide is pure and, if necessary, prepare it fresh before use. The slow addition of the isocyanide to the reaction mixture can also minimize side reactions.[1]

-

Purification Challenges: The α-acyloxy amide products can sometimes be difficult to purify. Careful selection of the eluent system for column chromatography is crucial. In some cases, recrystallization can be an effective purification method.[9]

Conclusion

The Passerini reaction of aromatic isocyano esters is a powerful and versatile tool for the synthesis of complex, functionalized molecules. By understanding the underlying reaction mechanisms and carefully controlling the reaction conditions, researchers can effectively harness the potential of this important multicomponent reaction. The protocols and insights provided in this guide serve as a solid foundation for the successful application of aromatic isocyano esters in drug discovery and development programs.

References

- BenchChem. (n.d.). A Comparative Study: 1-Isocyano-4-methoxybenzene and tert-Butyl Isocyanide in Synthetic Chemistry.

-

Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]

- Alfa Chemistry. (n.d.). Passerini Reaction.

- BenchChem. (n.d.). A Comparative Analysis of 1-Isocyanopentane Reactivity in Multicomponent Reactions.

- Yadav, J. S., Reddy, B. V. S., & Reddy, P. N. (2009). Direct alkylative Passerini reaction of aldehydes, isocyanides, and free aliphatic alcohols catalyzed by indium(III) triflate. Tetrahedron Letters, 50(20), 2356-2358.

- Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 1-148.

-

Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

- Perts, T., et al. (2024). Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. International Journal of Molecular Sciences, 25(15), 8279.

- Banfi, L., Basso, A., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(40), 13341-13374.

- Juaristi, E., et al. (2023). Mechanochemically-Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α-Acyloxycarboxamide Derivatives. ChemistryOpen, 12(5), e202200268.

- Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89.

- Cai, C., et al. (2011). Direct Passerini Reaction of Aldehydes, Isocyanides, and Aliphatic Alcohols Catalyzed by Bismuth (III) Triflate.

- ResearchGate. (n.d.). Synthesis of ethyl-4-isocyanobenzoate 4.

- Sharma, P., & Kumar, A. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 2.

-

Encyclopedia.pub. (2023, May 10). Application of Isocyanide-Based Multicomponent Reactions. Retrieved from [Link]

- Andreana, P. R., Liu, C. C., & Schreiber, S. L. (2004). Stereochemical Control of the Passerini Reaction. Organic Letters, 6(23), 4231–4233.

- Barreto, A. S., Vercillo, O. E., & Andrade, C. K. Z. (2011). Passerini reaction.docx. Journal of the Brazilian Chemical Society, 22, 462-467.

- Banfi, L., Basso, A., & Riva, R. (2021). The 100 facets of the Passerini reaction. RSC Publishing.

-

Organic Syntheses. (n.d.). anisylsulfanylmethylisocyanide. Retrieved from [Link]

- Calacaterra, A., et al. (2021). A trustworthy mechanochemical route to isocyanides. Beilstein Journal of Organic Chemistry, 17, 2470-2476.

- Sharma, P., et al. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6848-6854.

- BenchChem. (n.d.). Application Notes and Protocols for the Passerini Reaction Utilizing 2-Methyl-4-nitrophenyl isocyanide.

- The Royal Society of Chemistry. (2013).

- de Graaff, C., Ruijter, E., & Orru, R. V. A. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 474-531.

- Ali, I., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6825.

- Smolecule. (n.d.). Hofmann Isocyanide Synthesis: Mechanism & Workflow.

Sources

- 1. Passerini reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.smolecule.com [pdf.smolecule.com]

- 7. A trustworthy mechanochemical route to isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. DSpace [open.bu.edu]

- 10. mdpi.com [mdpi.com]

- 11. Direct alkylative Passerini reaction of aldehydes, isocyanides, and free aliphatic alcohols catalyzed by indium(III) triflate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Scalable Synthesis of 5-Isocyano-2-methyl-benzoic acid methyl ester

Abstract & Strategic Overview

This guide details the scalable synthesis of 5-Isocyano-2-methyl-benzoic acid methyl ester , a critical bifunctional scaffold containing an aryl isocyanide and a methyl ester. Aryl isocyanides are valuable precursors for multicomponent reactions (Ugi, Passerini) and N-heterocycle synthesis. However, their synthesis is often plagued by low yields, thermal instability, and extreme olfactory hazards.

This protocol utilizes a Formamide Dehydration strategy, selected for its reliability upon scale-up compared to the carbylamine reaction (dichlorocarbene route). We prioritize the

Key Chemical Challenges

-

Thermal Instability: Isocyanides can rearrange to nitriles (cyanides) at high temperatures.

-

Olfactory Hazard: The "berry-like" stench of isocyanides is potent and persistent. Containment and specific quenching protocols are mandatory.

-

Exotherm Management: The addition of phosphoryl chloride (

) to the formamide/base mixture is highly exothermic.

Retrosynthetic Analysis & Pathway

The synthesis is broken down into two primary stages starting from the commercially available Methyl 5-amino-2-methylbenzoate.

Figure 1: Retrosynthetic disconnection showing the conversion of amine to isocyanide via a formamide intermediate.

Detailed Experimental Protocols

Stage 1: N-Formylation of Methyl 5-amino-2-methylbenzoate

This step converts the primary amine into the formamide using a mixed anhydride generated in situ.

Reagents:

-

Methyl 5-amino-2-methylbenzoate (1.0 equiv)

-

Formic Acid (98%, 5.0 equiv)[1]

-

Acetic Anhydride (2.5 equiv)

-

Dichloromethane (DCM) or THF (Solvent)

Protocol:

-

Mixed Anhydride Formation: In a dry flask under

, mix Formic Acid (5.0 equiv) and Acetic Anhydride (2.5 equiv). Stir at 0°C for 30 minutes , then warm to 55°C for 2 hours . Cool back to room temperature. -

Addition: Dissolve Methyl 5-amino-2-methylbenzoate in dry THF (5 vol). Add this solution dropwise to the mixed anhydride mixture at 0°C.

-

Reaction: Stir at ambient temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The amine spot should disappear.

-

Workup: Quench by pouring into ice water. Extract with EtOAc (

). Wash organics with sat.[7] -

Purification: Dry over

and concentrate. The resulting solid is usually pure enough (>95%) for the next step. If not, recrystallize from EtOH.

Stage 2: Dehydration to this compound

Critical Step: This reaction transforms the formamide (-NHCHO) into the isocyanide (-NC).

Reagents:

-

Methyl 5-formamido-2-methylbenzoate (1.0 equiv)

-

Phosphoryl Chloride (

, 1.2 equiv) -

Triethylamine (

, 5.0 equiv) -

Dichloromethane (DCM, anhydrous, 10 vol)

Safety Note: Perform strictly in a fume hood. Double-glove. Have a bleach/methanol quenching bath ready.

Protocol:

-

Setup: Charge a 3-neck round bottom flask with the Formamide intermediate and dry DCM. Cool to -5°C to 0°C using an ice/salt bath.

-

Base Addition: Add Triethylamine (

) in one portion. The mixture may warm slightly; re-cool to -5°C. -

Dehydration Agent Addition: Add

dropwise via a pressure-equalizing addition funnel over 45–60 minutes .-

Critical Parameter: Maintain internal temperature below 5°C . Faster addition causes impurity formation and potential thermal runaway.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 1 hour. The solution typically turns brown/orange.

-

Quench: Pour the reaction mixture slowly into a stirred solution of sat.

(aq) at 0°C. Stir vigorously for 30 minutes to hydrolyze excess -

Extraction: Separate layers. Extract aqueous layer with DCM (

). -

Washing: Wash combined organics with water and brine.[7] Dry over

.[7] -

Purification:

-

Concentrate the solvent at <35°C (Isocyanides are volatile and heat-sensitive).

-

Flash Chromatography: Rapid elution on silica gel (pre-treated with 1%

in Hexane to neutralize acidity) using Hexane/EtOAc (gradient 9:1 to 4:1). -

Note: Silica is acidic and can hydrolyze isocyanides. Rapid filtration is preferred over long columns.

-

Process Workflow & Safety Logic

The following diagram illustrates the critical control points for the dehydration step, which is the most risk-intensive operation.

Figure 2: Operational workflow for the POCl3-mediated dehydration, highlighting critical temperature limits.

Analytical Validation

To confirm the synthesis, look for these specific spectral signatures.

| Technique | Parameter | Expected Signal / Observation |

| FT-IR | Isocyanide Stretch | 2120–2160 cm⁻¹ (Strong, sharp). This is the diagnostic peak. |

| FT-IR | Ester Carbonyl | 1720–1730 cm⁻¹ (Strong). |

| ¹H NMR | Aryl Protons | 3 aromatic protons. Pattern depends on substitution (s, d, dd). |

| ¹H NMR | Methyl Ester | Singlet at ~3.9 ppm . |

| ¹H NMR | Aryl-Methyl | Singlet at ~2.4 ppm . |

| ¹³C NMR | Isocyanide Carbon | Triplet (1:1:1) at ~160–165 ppm due to ¹⁴N coupling ( |

| MS (ESI) | Molecular Ion |

Waste Disposal & Stench Abatement

The "Berry" Stench: Isocyanides have a notoriously repulsive odor that clings to clothing and skin.

-

Abatement Solution: Prepare a solution of 10% Sulfuric Acid in Methanol .

-

Glassware: Rinse all flasks, stir bars, and syringes with this acidic methanol solution immediately after use. The acid catalyzes the hydrolysis of the isocyanide back to the amine/formamide, destroying the odor.

-

Rotovap: Place a bleach trap between the pump and the condenser to catch volatile isocyanides.

References

-

Ugi, I., & Meyr, R. (1958). Neue Darstellungsmethoden für Isonitrile. Angewandte Chemie, 70(22-23), 702-703. Link

-

Obrecht, R., Herrmann, R., & Ugi, I. (1985). Isocyanide synthesis with phosphoryl chloride and diisopropylamine. Synthesis, 1985(04), 400-402. Link

-

Organic Syntheses. (1961). Cyclohexyl Isocyanide.[8] Org. Synth. 1961, 41,[8] 13. Link

-

Smolecule. (2026).[9] Synthesis Methods for Isocyanides from Formamides. Link

-

BenchChem. (2025). Application Notes for Methyl Benzoate Derivatives. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pure.tue.nl [pure.tue.nl]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. orgsyn.org [orgsyn.org]

- 9. pdf.smolecule.com [pdf.smolecule.com]

Application Note: Multicomponent Preparation of Benzimidazoles from Isocyano-Benzoic Acid Derivatives

[label="Schiff Base / Imi

Finalizing Cyclization Detail

I'm now completing the DOT diagram for the cyclization mechanism, incorporating all the verified details, particularly the role of N-Boc protection in regioselectivity. I've re-written the caption to make it precise. The final, detailed graphic depicts the entire UDC reaction, starting with reagent preparation and ending with the benzimidazole scaffold and its substituents. I've concluded the caption.

\n\nI've integrated the finalized DOT diagram, with a clear caption, to explain the Ugi reaction for benzimidazole synthesis, and I feel confident with its scientific accuracy. I have completed the application note.

Completing the Application Note

Adding Self-Validation Checks

I'm now incorporating In-Process Controls & Self-Validation methods. I'm adding TLC monitoring for the Ugi intermediate to ensure reaction completion and provide an additional layer of process control. I'm focused on the self-validating system design to confirm the robustness of the reaction. I've completed the application note.

Executive Rationale & Strategic Context

Benzimidazoles are privileged pharmacophores in medicinal chemistry, forming the core of numerous therapeutics ranging from proton pump inhibitors to targeted anticancer agents [4.1]. Classical methods for synthesizing these scaffolds, such as the Phillips-Ladenburg or Weidenhagen reactions, often require harsh dehydrating conditions (200–250 °C) and strong mineral acids, which severely limit functional group tolerance[1].

To circumvent these limitations, Isocyanide-based Multicomponent Reactions (IMCRs) have emerged as the gold standard for generating highly functionalized heterocyclic libraries. Specifically, the utilization of isocyano-benzoic acid derivatives (e.g., methyl 2-isocyanobenzoate or methyl 4-isocyanobenzoate) in an Ugi-Deprotection-Cyclization (UDC) sequence allows researchers to append valuable, drug-like benzoic acid/ester pendant arms directly onto the benzimidazole core in a highly convergent manner[2][3].

Mechanistic Causality: The UDC Pathway

The preparation of benzimidazoles via isocyanobenzoates relies on a two-step sequence: an initial Ugi four-component reaction (Ugi-4CR) followed by an acid-promoted intramolecular cyclization.

Causality of Reagent Selection: To prevent premature diamine condensation and control the regioselectivity of the final ring closure, an orthogonally protected amine—specifically N-Boc-1,2-phenylenediamine—is utilized.

-

Imine Formation & Ugi Addition: The primary amine of N-Boc-1,2-phenylenediamine condenses with an aldehyde to form an electrophilic Schiff base. The isocyano-benzoic acid derivative and a carboxylic acid then undergo an

-addition, forming a linear Ugi adduct (an -

Microwave-Assisted Cyclization: The linear adduct is subjected to 10% Trifluoroacetic acid (TFA) in 1,2-dichloroethane (DCE) under microwave irradiation. The TFA serves a dual purpose: it cleaves the tert-butoxycarbonyl (Boc) protecting group to liberate the internal aniline nucleophile, and it protonates the

-amido carbonyl. Microwave heating (100 °C) provides the rapid thermal energy necessary to overcome the activation barrier for the intramolecular nucleophilic attack, driving a dehydrative ring closure to yield the benzimidazole[2].

Mechanistic pathway of the UDC reaction for benzimidazole synthesis.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. By incorporating distinct analytical checkpoints, researchers can verify the success of the IMCR assembly before committing to the energy-intensive cyclization step.

Materials Required

-

N-Boc-1,2-phenylenediamine (0.50 mmol)

-

Aldehyde of choice (0.50 mmol)

-

Carboxylic acid of choice (0.50 mmol)

-

Methyl 4-isocyanobenzoate or Methyl 2-isocyanobenzoate (0.50 mmol)

-

Methanol (Anhydrous, 1.0 mL)

-

10% TFA in 1,2-Dichloroethane (DCE) (3.0 mL)

Step-by-Step Methodology

-

Imine Pre-Assembly: In a 10 mL microwave-safe reaction vial, dissolve the aldehyde (0.50 mmol) and N-Boc-1,2-phenylenediamine (0.50 mmol) in 1.0 mL of anhydrous MeOH. Stir at room temperature for 10 minutes.

-

Insight: Pre-forming the imine minimizes competitive side reactions (e.g., Passerini reaction) by ensuring the isocyanide reacts with the highly electrophilic iminium species rather than the oxo-carbonyl.

-

-

Multicomponent Condensation: Add the carboxylic acid (0.50 mmol) followed by the isocyano-benzoic acid derivative (0.50 mmol). Stir the mixture continuously at room temperature overnight (12–16 hours).

-

In-Process Control (Validation Checkpoint 1): Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the isocyanide spot confirms the formation of the Ugi adduct. LC-MS analysis of an aliquot should yield an

peak corresponding to the exact mass of the linear Ugi intermediate. -

Solvent Exchange: Remove the MeOH completely under reduced pressure.

-

Insight: Residual protic solvent will buffer the TFA and act as a competing nucleophile during the cyclization phase, severely depressing yields.

-

-

Microwave-Assisted Ring Closure: Dissolve the crude Ugi residue in 3.0 mL of 10% TFA/DCE. Seal the vial and subject it to microwave irradiation at 100 °C for 10 minutes.

-

Final Validation (Validation Checkpoint 2): Perform LC-MS on the crude mixture. A successful cyclization is self-validated by a mass shift of -118 Da relative to the Ugi adduct (

Da from the loss of the Boc group, and

Step-by-step experimental workflow for microwave-assisted benzimidazole preparation.

Quantitative Data & Substrate Scope

The modularity of this protocol allows for the rapid generation of diverse benzimidazole libraries. Below is a summary of expected yields based on the variation of the isocyanide and aldehyde components, demonstrating the robustness of the methodology across different electronic environments.

| Isocyanobenzoate Derivative | Aldehyde Component | Carboxylic Acid | Isolated Yield (%) | LC-MS Purity |

| Methyl 4-isocyanobenzoate | Benzaldehyde | Acetic Acid | 84% | >95% |

| Methyl 2-isocyanobenzoate | 4-Chlorobenzaldehyde | Propionic Acid | 79% | >95% |

| Methyl 4-isocyanobenzoate | p-Tolualdehyde | Formic Acid | 81% | >94% |

| Ethyl 3-isocyanobenzoate | 3-Pyridinecarboxaldehyde | Butyric Acid | 76% | >92% |

| Methyl 2-isocyanobenzoate | 4-Methoxybenzaldehyde | Acetic Acid | 85% | >96% |

Troubleshooting & Field Insights

-

Incomplete Cyclization: If LC-MS at Checkpoint 2 shows a mass shift of only

Da, the Boc group has been cleaved, but dehydration has not occurred. This indicates insufficient thermal energy. Increase the microwave irradiation time to 15 minutes or the temperature to 120 °C[2]. -

Formation of Quinazolinones: When utilizing methyl 2-isocyanobenzoate, trace amounts of quinazolinones may form if the reaction is subjected to transition-metal catalysis (e.g., Pd or Ni) rather than strict Bronsted acid conditions[4]. Ensure the reaction vessel is free of trace metal contaminants to maintain absolute selectivity for the benzimidazole pathway.

References

-

Facile, novel two-step syntheses of benzimidazoles, bis-benzimidazoles, and bis-benzimidazole-dihydroquinoxalines. National Institutes of Health (PMC).[Link]

-

Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing.[Link]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. National Institutes of Health (PMC).[Link]

-

Synthesis of Densely Functionalized Pyrimidouracils by Nickel(II)-Catalyzed Isocyanide Insertion. ACS Publications.[Link]

Sources

- 1. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 2. Facile, novel two-step syntheses of benzimidazoles, bis-benzimidazoles, and bis-benzimidazole-dihydroquinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

High-Precision Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling of Isocyano-Methyl Benzoates

Executive Summary & Scientific Rationale

Target Audience: Medicinal Chemists, Process Development Scientists, and Ph.D. Researchers.

This application note details the protocol for utilizing methyl 2-isocyanobenzoate (and related

This dual functionality enables a rapid Imidoylative Annulation Cascade , granting access to privileged pharmacophores such as quinazolin-4(3H)-ones and 4H-3,1-benzoxazin-4-ones in a single synthetic operation.

Key Mechanistic Insight

The reaction is driven by the formation of an

Mechanistic Pathway (Catalytic Cycle)[1]

The following diagram illustrates the Palladium(0)/Palladium(II) catalytic cycle for the synthesis of quinazolinones via the cross-coupling of methyl 2-isocyanobenzoate with aryl halides and amines.

Figure 1: Catalytic cycle depicting the oxidative addition of aryl halides, isocyanide insertion to form the imidoyl-Pd species, and subsequent cyclization.[1][2]

Experimental Protocols

Protocol A: Synthesis of 2-Aryl-quinazolin-4(3H)-ones

This protocol couples methyl 2-isocyanobenzoate with aryl halides and amines . It is a three-component reaction that constructs the pyrimidine ring of the quinazolinone core.

Reagents & Equipment:

-

Substrate: Methyl 2-isocyanobenzoate (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.2 equiv)

-

Nucleophile: Primary Amine (1.5 equiv)

-

Catalyst: Pd(OAc)

(5 mol%)[3] -

Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (10 mol%)

-

Base: Cs

CO -

Solvent: Anhydrous Toluene (0.2 M concentration)

-

Atmosphere: Argon or Nitrogen

Step-by-Step Methodology:

-

Catalyst Pre-complexation: In a flame-dried Schlenk tube, charge Pd(OAc)

(11.2 mg, 0.05 mmol) and dppf (55.4 mg, 0.10 mmol). Add 2 mL of anhydrous toluene and stir at room temperature for 15 minutes to generate the active Pd-dppf species (solution turns orange/red). -

Substrate Addition: Add the Aryl Bromide (1.2 mmol), Methyl 2-isocyanobenzoate (161 mg, 1.0 mmol), and Cs

CO -

Amine Injection: Add the primary amine (1.5 mmol) via syringe.

-

Degassing: Seal the tube and purge with Argon for 5 minutes.

-

Reaction: Heat the mixture to 100 °C for 12–16 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The isocyanide spot (usually high R

) should disappear.

-

-

Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Palladium black.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO

, Gradient: 0-30% EtOAc in Hexanes).

Protocol B: Synthesis of Benzoxazoles via Intramolecular Cyclization

This variant uses methyl isocyanoacetate or related derivatives to synthesize oxazole-fused systems.

Reagents:

-

Aryl Iodide (1.0 equiv)

-

Methyl Isocyanoacetate (1.2 equiv)

-

CuI (10 mol%) - Co-catalyst often required for oxazoles

-

Pd(PPh

) -

K

CO -

DMF (Dimethylformamide)

Workflow:

-

Combine Aryl Iodide, Pd catalyst, and base in DMF.

-

Slowly add Methyl Isocyanoacetate at 80°C to prevent homopolymerization of the isocyanide.

-

Stir for 4-8 hours.

-

Acidic workup (1M HCl) may be required to hydrolyze intermediate imidates if the target is the free oxazole.

Data Analysis & Optimization

The following table summarizes the effect of ligand and solvent choices on the yield of 2-phenylquinazolin-4(3H)-one (Model Reaction: Methyl 2-isocyanobenzoate + Bromobenzene + Aniline).

| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | Pd(OAc) | PPh | Toluene | 100 | 45 | Significant Pd black formation. |

| 2 | Pd(OAc) | dppf | Toluene | 100 | 88 | Optimal bite angle prevents poisoning. |

| 3 | Pd | Xantphos | Dioxane | 100 | 82 | Good for sterically hindered amines. |

| 4 | Pd(OAc) | None | DMF | 120 | <10 | Isocyanide polymerization dominates. |

| 5 | Ni(cod) | dppf | Toluene | 110 | 35 | Lower efficiency compared to Pd. |

Troubleshooting Guide

-

Problem: Low conversion of Aryl Halide.

-

Problem: Formation of Isocyanide Homopolymers.

-

Problem: Hydrolysis of Ester instead of Cyclization.

References

-

Vlaar, T., Ruijter, E., & Orru, R. V. A. (2013). Palladium-Catalyzed Isocyanide Insertion Reactions. Angewandte Chemie International Edition.

-

Jiang, H., Liu, B., Li, Y., Wang, A., & Huang, H. (2011).[7] Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides.[1][7][8] Organic Letters.

-

Qiu, G., & Ding, Q. (2019). Palladium-Catalyzed Reaction of Isocyanides: A Review. Organic & Biomolecular Chemistry.

-

Lygin, A. V., & de Meijere, A. (2010). Isocyanides in the Synthesis of Nitrogen Heterocycles. Angewandte Chemie.

-

Salcedo, A., Neuville, L., & Zhu, J. (2008). Palladium-Catalyzed Intramolecular C-H Functionalization/Isocyanide Insertion.[9] Journal of Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. Accessing Heteroannular Benzoxazole and Benzimidazole Scaffolds via Carbodiimides Using Azide–Isocyanide Cross-Coupling as Catalyzed by Mesoionic Singlet Palladium Carbene Complexes Derived from a Phenothiazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of amides via palladium-catalyzed amidation of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DMSO-mediated palladium-catalyzed cyclization of two isothiocyanates via C–H sulfurization: a new route to 2-aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Post-condensation modifications of Ugi adducts containing methyl esters

From Linear Peptoids to Cyclic Scaffolds and Libraries

Executive Summary

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of diversity-oriented synthesis (DOS).[1] However, the linear

This Application Note details the post-condensation modifications (PCM) of these methyl ester-containing adducts. We focus on three critical transformations:

-

The Ugi-Deprotection-Cyclization (UDC) strategy to generate 2,5-diketopiperazines (DKPs).

-

Controlled Hydrolysis of sterically hindered Ugi esters for library divergence.

-

Synthesis of 1,4-Benzodiazepine-2,5-diones via aryl-ester cyclization.

Strategic Overview: The Methyl Ester as a "Convertible Handle"

In the context of Multi-Component Reactions (MCRs), the methyl ester serves two distinct roles based on its position:

-

Role A (Internal Electrophile): When placed on the amine component (e.g., amino acid methyl esters), it enables intramolecular cyclization to form lactams or diketopiperazines.

-

Role B (Orthogonal Protecting Group): When placed on the acid component, it allows for the generation of a free carboxylic acid post-Ugi, enabling secondary coupling reactions (e.g., DNA-encoded library synthesis).

Pathway Visualization

The following diagram outlines the divergent pathways accessible from a single Ugi-Methyl Ester scaffold.

Figure 1: Divergent synthesis pathways from Ugi-Methyl Ester adducts. The methyl ester acts as a pivot point for structural complexity.

Module 1: Synthesis of 2,5-Diketopiperazines (DKPs)

The Ugi-Deprotection-Cyclization (UDC) Strategy

The 2,5-DKP scaffold is a "privileged structure" in medicinal chemistry, found in numerous alkaloids and drugs (e.g., Tadalafil). The most robust method to access this scaffold is the UDC strategy described by Hulme et al.

Mechanism:

-

Ugi 4-CR: Uses an aldehyde, isocyanide, N-Boc-amino acid, and an amino acid methyl ester .

-

Deprotection: Removal of the N-Boc group exposes a secondary amine.

-

Cyclization: The liberated amine attacks the distal methyl ester, releasing methanol and closing the six-membered ring.

Protocol 1: One-Pot UDC for DKP Synthesis

Reagents:

-

Aldehyde (

-CHO) -

Amine: Glycine methyl ester HCl (

-NH2) -

Acid: N-Boc-Glycine (

-CO2H) -

Isocyanide: tert-Butyl isocyanide (

-NC) -

Solvents: Methanol (MeOH), Dichloromethane (DCM), Trifluoroacetic acid (TFA).

Step-by-Step Methodology:

-

Condensation (Ugi Phase):

-

In a 20 mL scintillation vial, dissolve Glycine methyl ester HCl (1.0 mmol) in MeOH (3 mL).

-

Add Triethylamine (TEA) (1.0 mmol) to neutralize the salt. Stir for 5 mins.

-

Add the Aldehyde (1.0 mmol) and stir for 30 minutes to form the imine (pre-formation is critical to reduce side reactions).

-

Add N-Boc-Glycine (1.0 mmol) and tert-Butyl isocyanide (1.0 mmol).

-

Stir at room temperature for 24 hours.

-

QC Check: Monitor by LC-MS. The linear Ugi product is usually stable.

-

-

Solvent Exchange:

-

Evaporate MeOH under reduced pressure.

-

Redissolve the crude residue in DCM (3 mL).

-

-

Deprotection (The "D" in UDC):

-

Add TFA (1 mL) to the DCM solution. Stir at RT for 2 hours.

-

Confirm Boc removal by LC-MS (Mass = M - 100).

-

Evaporate volatiles completely (co-evaporate with toluene to remove residual TFA).

-

-

Cyclization (The "C" in UDC):

-

Redissolve the TFA salt in MeOH (4 mL).

-

Add TEA (2.5 mmol) to adjust pH > 8.

-

Reflux (65°C) for 4–12 hours.

-

Note: The intramolecular attack is favored, but steric bulk on the aldehyde can slow this step.

-

-

Purification:

-

Evaporate solvent.[2] Partition between EtOAc and saturated NaHCO3.

-

Wash organic layer with brine, dry over MgSO4.

-

Flash chromatography (typically 0-5% MeOH in DCM).

-

Data Summary: Expected Yields

| Component Variation | Steric Profile | Cyclization Time | Typical Yield |

|---|---|---|---|

| Formaldehyde | Low | 2 h | 85-95% |

| Benzaldehyde | Medium | 6 h | 70-80% |

| Isobutyraldehyde | High | 12-18 h | 50-65% |

Module 2: Controlled Hydrolysis of Sterically Hindered Esters

Generating Carboxylic Acid Handles for Library Expansion

When the methyl ester is located on the carboxylic acid component (e.g., using mono-methyl succinate), the goal is often to hydrolyze it to a free acid for subsequent amide coupling.

The Challenge: Ugi adducts are notoriously sterically crowded around the newly formed central carbon. Standard hydrolysis conditions (1M NaOH, RT) often fail or result in epimerization.

Protocol 2: High-Efficiency Saponification

Reagents:

-

Ugi-Methyl Ester Adduct[3]

-

Lithium Hydroxide Monohydrate (LiOH·H2O)

-

THF / Water mixture

Step-by-Step Methodology:

-

Preparation:

-

Dissolve the Ugi adduct (1.0 mmol) in THF (4 mL).

-

Prepare a solution of LiOH[4]·H2O (3.0 mmol, 3 equiv) in Water (2 mL).

-

-

Reaction:

-

Add the aqueous LiOH to the THF solution. The mixture should be homogenous (add minimal MeOH if phase separation occurs).

-

Critical Step: Due to steric hindrance, heat the reaction to 50°C . Do not exceed 60°C to avoid racemization of the

-amino center. -

Stir for 4–6 hours.

-

-

Workup (Acidification):

-

Cool to RT.

-

Carefully acidify with 1M HCl to pH ~2.

-

Extract immediately with EtOAc (3 x 10 mL). Do not let the acidic aqueous phase sit, as amide bond cleavage can occur over time.

-

-

Validation:

-

The product should show a mass shift of -14 Da (Methyl to H).

-

Module 3: Synthesis of 1,4-Benzodiazepine-2,5-diones

Aryl-Ester Cyclization

This protocol utilizes anthranilic acid methyl ester (or substituted derivatives) as the amine component. The rigid aryl linker facilitates the formation of the 7-membered benzodiazepine ring.

Protocol 3: Two-Step Benzodiazepine Synthesis

Reagents:

-

Methyl anthranilate (Amine)

Step-by-Step Methodology:

-

Ugi Reaction:

-

Perform standard Ugi condensation in MeOH (as in Protocol 1) using Methyl anthranilate.

-

Note: Anilines are less nucleophilic. Use a high concentration (1M) and allow 48h for reaction.

-

-

Deprotection & Cyclization:

-

Treat with 20% TFA/DCM to remove Boc.

-

Cyclization Trigger: Unlike the aliphatic DKP, the formation of the 7-membered ring is slower.

-

Solvent: Toluene/Acetic Acid (10:1).

-

Condition: Reflux (110°C) for 6 hours. The acetic acid acts as a bifunctional catalyst, activating the ester carbonyl while protonating the leaving methanol.

-

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Cyclization | Steric hindrance from the aldehyde side chain. | Switch solvent to Toluene/Dioxane and increase temp to 100°C. Use microwave irradiation (120°C, 10 min). |

| Epimerization | Overheating during base-mediated cyclization. | Use a weaker base (e.g., K2CO3) or switch to acid-catalyzed cyclization (AcOH reflux). |

| Passerini Side-Product | Poor imine formation before isocyanide addition. | Ensure imine pre-formation (30-60 min) using a dehydrating agent (Na2SO4) if necessary. |

| Hydrolysis Fails | Extreme steric bulk (e.g., t-Butyl groups). | Switch from LiOH to TMSOK (Potassium trimethylsilanolate) in dry THF. This is a non-aqueous, potent hydrolysis agent. |

References

-

Hulme, C., et al. (1998). "High-throughput synthesis of 1,4-benzodiazepine-2,5-diones via the Ugi reaction." Tetrahedron Letters.

-

Dömling, A. (2006). "Recent developments in isocyanide based multicomponent reactions in applied chemistry." Chemical Reviews.

-

Marcaccini, S., & Torroba, T. (2007). "Post-condensation modifications of the Ugi reaction products." Nature Protocols.

-

Tempest, P. A., & Armstrong, R. W. (1997). "Cyclization of Ugi reaction products for the synthesis of diketopiperazines." Journal of the American Chemical Society.

-

Peshkov, V. A., et al. (2013). "Diversity-oriented synthesis of pyrrolo[3,4-b]pyridin-5-ones via Ugi-4CR/propargyl amine cyclization." Journal of Organic Chemistry.

Sources

- 1. Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-Pot Ugi/Aza-Michael Synthesis of Highly Substituted 2,5-Diketopiperazines with Anti-Proliferative Properties [mdpi.com]

- 3. 1,4-Thienodiazepine-2,5-diones via MCR (II): Scaffold Hopping by Gewald and Ugi-Deprotection-Cyclization Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. The use of the Ugi four-component condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. Frontiers | Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 11. Rapid synthesis of diketopiperazine macroarrays via Ugi four-component reactions on planar solid supports - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acs.figshare.com [acs.figshare.com]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Purification techniques for 5-Isocyano-2-methyl-benzoic acid methyl ester

Topic: Purification techniques for 5-Isocyano-2-methyl-benzoic acid methyl ester Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Purification, Handling, and Troubleshooting Guide

Welcome to the Technical Support Hub. This guide addresses the specific challenges associated with This compound (CAS: Not widely listed, catalog ref QK-3795). As a bifunctional aromatic system containing both an ester and a reactive isocyanide (isonitrile) group, this compound presents a unique set of stability and purification hurdles.[1][2]

Unlike standard organic intermediates, isocyanides are acid-sensitive , prone to polymerization , and olfactorily potent .[1][2] This guide synthesizes field-proven protocols to ensure high purity and yield.

⚡ Part 1: Immediate Troubleshooting (FAQ)

Q1: My product turned from a pale yellow oil/solid to a deep purple or brown tar. What happened? Diagnosis: Polymerization.[1][2] Cause: Isocyanides are susceptible to acid-catalyzed or thermal polymerization.[1][2] If you used standard acidic silica gel without neutralization, or heated the compound above 60°C for extended periods, polymerization is likely.[1][2] Solution:

-

Immediate: There is no reversal for the polymerized material.[1][2]

-

Prevention: Always use neutralized silica (see Protocol A).[1][2] Store the purified compound at -20°C under inert atmosphere (Ar/N₂).

Q2: The NMR shows a new set of peaks, and the characteristic isocyanide stretch (~2120 cm⁻¹) is weak.[1][2] I see a formamide peak (~1680 cm⁻¹). Diagnosis: Hydrolysis.[1][2] Cause: The isocyanide group hydrolyzed back to the formamide precursor (Methyl 5-formamido-2-methylbenzoate).[1][2] This occurs rapidly in the presence of water and acid (even weak acids like silica silanols).[1][2] Solution:

-

Reaction: Ensure your dehydration reagents (POCl₃/TEA) were anhydrous.[1][2]

-

Workup: Avoid acidic washes.[1][2] Use saturated NaHCO₃.[1][2]

Q3: The smell is unbearable and lingering in the lab. How do I decontaminate? Diagnosis: Isocyanide volatility. Solution:

-

Decontamination: Wash all glassware with a mixture of Bleach (NaOCl) and dilute HCl (Caution: Chlorine gas evolution—perform in hood) or an acidic acetone solution.[1][2] The acid hydrolyzes the isocyanide to the odorless amine/formamide, and bleach oxidizes it.[1]

-

Rotovap: Place a bleach trap between the rotovap and the pump.[1][2]

🛠 Part 2: Detailed Purification Protocols

Protocol A: Neutralized Flash Chromatography (Gold Standard)

Recommended for oils or impure solids.[1][2]

Principle: Standard silica gel (pH ~5-6) is acidic enough to hydrolyze the isocyanide group or catalyze polymerization.[1][2] We must mask the silanol groups using a tertiary amine.[1][2]

Materials:

Step-by-Step:

-

Slurry Preparation: Prepare a slurry of silica gel in the starting eluent (e.g., 95:5 Hexanes:EtOAc).[1][2]

-

Neutralization: Add 1-2% v/v Triethylamine (TEA) to the slurry. Swirl and let it sit for 5-10 minutes.

-

Column Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the eluent containing 1% TEA.

-

Loading: Dissolve the crude material in a minimum amount of DCM or Toluene (avoid acetone/alcohols).[1][2] Load carefully.

-

Elution: Run the gradient (typically 0% → 30% EtOAc in Hexanes) maintaining 0.5% TEA in the mobile phase throughout the run.

-

Concentration: Rotovap the fractions at < 40°C . High heat during concentration can trigger polymerization.[1][2]

Protocol B: Recrystallization (For High-Purity Solids)

Applicable if the compound solidifies (Precursor MP is ~40°C; isocyanide likely similar).[1][2]

Solvent System:

Step-by-Step:

-

Dissolve the crude solid in the minimum amount of cold DCM.[1][2]

-

Filter through a small pad of basic alumina (to remove acidic impurities/tars) if the solution is dark.[1][2]

-

Slowly layer Pentane on top of the DCM solution (ratio 3:1 Pentane:DCM).[1][2]

-

Place in a -20°C freezer overnight.

📊 Part 3: Synthesis & Workup Optimization

The purity of the final product is often dictated by the workup of the dehydration step (Formamide → Isocyanide).[1][2]

Dehydration Method: POCl₃ + Triethylamine (TEA) in DCM.[1][2]

| Parameter | Recommendation | Reason |

| Temperature | Maintain < 0°C during addition | Controls exotherm; prevents polymerization.[1][2] |

| Quenching | Sat. Na₂CO₃ or NaHCO₃ (Cold) | Neutralizes POCl₃ without exposing product to acid.[1][2] |

| Washing | Water × 2, Brine × 1 | Removes inorganic salts.[1][2] |

| Drying | Na₂SO₄ (Anhydrous) | Do not use MgSO₄ (slightly acidic).[1][2] |

📉 Part 4: Decision Matrix & Workflow

Visualizing the purification logic.

Caption: Decision matrix for the purification of Methyl 5-Isocyano-2-methylbenzoate, prioritizing pH control.

📚 References

-

Ugi, I., et al. (1961).[1][2] Isonitriles.[1][2][3][4] I. Preparation of Isonitriles from N-Substituted Formamides by Dehydration.Organic Syntheses , 41,[2] 13. Link

-

Foundational text on isocyanide synthesis and the necessity of basic workups.

-

-

Smolecule Technical Support. (2026). Purification Methods for Volatile Liquid Isocyanides.[1][2][5]Link[1][2]

-

Provides specific guidance on neutralizing silica gel to prevent hydrolysis.

-

-

Organic Chemistry Portal. (2011).[1][2] A Novel Method for Preparing Isocyanides from N-Substituted Formamides.[1][2][6]Synthesis , 2011, 3225-3234.[1][2][6] Link

-

Discusses modern dehydration agents and stability profiles of aromatic isocyanides.

-

-

Combi-Blocks. Product QK-3795: this compound.[1][2][7]Link[1][2]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Combi-Blocks [combi-blocks.com]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds [organic-chemistry.org]

- 7. grandbio.co.kr [grandbio.co.kr]

Optimizing solvent selection for isocyano-benzoate reactions

Technical Support Center: Isocyanide-Benzoate Reaction Optimization

Ticket System ID: ISO-BENZ-OPT-001 Subject: Solvent Selection & Troubleshooting for Isocyano-Benzoate Chemotypes Agent: Senior Application Scientist (Process Chemistry Division)

Introduction: The Solvation Landscape

Welcome to the technical support hub. You are likely here because your isocyanide-based multicomponent reaction (IMCR) or cyclization involving benzoate derivatives is suffering from low conversion, poor stereocontrol, or intractable side products.

In isocyano-benzoate chemistry—whether you are performing a Passerini/Ugi reaction (using benzoic acid) or a Silver-catalyzed aldol-type cyclization (using isocyanoacetates and benzaldehydes)—the solvent is not merely a medium; it is a mechanistic switch .

This guide abandons generic advice to focus on the dielectric and protic drivers that dictate the fate of the nitrilium ion intermediate.

Module 1: The Mechanistic Basis (Why Solvent Matters)

To optimize, you must understand the two competing pathways defined by solvation.

The Ionic Pathway (Ugi/Passerini)

-

Mechanism: Relies on the formation of a highly polar Nitrilium Ion intermediate.

-

Solvent Requirement: Polar Protic (Methanol, TFE).

-

Why: These solvents stabilize the charged nitrilium species via hydrogen bonding, preventing reversion to starting materials and accelerating the nucleophilic attack by the benzoate (carboxylate).

The Metal-Coordinated Pathway (Ag/Cu-Catalyzed Cyclization)

-

Mechanism: Involves coordination of the isocyanide carbon to a metal center (e.g., Ag(I)) to form a metallo-nitrile ylide, which then attacks the benzoate carbonyl.

-

Solvent Requirement: Non-Coordinating Aprotic (DCM, Toluene, THF).

-

Why: Protic solvents (MeOH) or coordinating solvents (Acetonitrile) will compete with the isocyanide for the metal center, poisoning the catalyst and killing reactivity.

Module 2: Diagnostic & Troubleshooting (FAQ)

Q1: My Ugi reaction (Benzoic acid + Amine + Aldehyde + Isocyanide) is sluggish or incomplete.

-

Diagnosis: The nitrilium ion is not sufficiently stabilized, or the concentration is too low.

-

Resolution:

-

Switch to Methanol (MeOH): This is the gold standard. If already using MeOH, switch to 2,2,2-Trifluoroethanol (TFE) . TFE is a superior hydrogen bond donor and can accelerate recalcitrant IMCRs by stabilizing the transition state.

-

Increase Concentration: IMCRs are high-order reactions. Run at 1.0 M - 2.0 M . Dilute conditions (<0.1 M) favor side reactions.

-

Q2: I am trying to synthesize an oxazoline from methyl isocyanoacetate and benzaldehyde using Ag2O, but the yield is <10%.

-

Diagnosis: You are likely using a polar/coordinating solvent that is quenching the Silver catalyst.

-

Resolution: Switch to DCM (Dichloromethane) or Toluene . Ensure the solvent is anhydrous. Avoid Acetonitrile (MeCN) as it coordinates strongly to Ag(I), displacing the isocyanide ligand.

Q3: My product is an oil that is hard to purify.

-

Diagnosis: Incomplete precipitation.

-

Resolution: Use Methanol as the reaction solvent.[1][2] Many Ugi/Passerini products (especially bis-amides) are less soluble in MeOH than the starting materials and will precipitate out, allowing for filtration-based purification ("crash-out" method).

Q4: Can I run these reactions "Green"?

-

Diagnosis: Yes, utilizing the hydrophobic effect.[3]

-

Resolution: Use Water (heterogeneous suspension). While counter-intuitive for organic solubility, "On-Water" conditions accelerate reactions due to negative activation volume and the hydrophobic effect forcing organic components together.

Module 3: Decision Logic & Workflows

Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on mechanistic requirements (Ionic Stabilization vs. Catalyst Integrity).

Module 4: Experimental Protocols

Protocol A: High-Efficiency Ugi Reaction (Benzoate Derivatives)

Target: Synthesis of α-amino bis-amides.

-

Preparation: In a 5 mL vial, dissolve the Amine (1.0 equiv) and Benzaldehyde derivative (1.0 equiv) in Methanol (MeOH) .

-

Concentration Target:1.0 M (Critical for kinetics).

-

-

Imine Formation: Stir at room temperature (25°C) for 30 minutes. (Pre-formation of imine reduces side reactions).

-

Acid Addition: Add the Benzoic Acid derivative (1.0 equiv). Stir for 5 minutes.

-

Isocyanide Addition: Add the Isocyanide (1.0 equiv) last.

-

Reaction: Stir for 12–24 hours.

-

Checkpoint: If a precipitate forms, the reaction is likely working.

-

-

Workup:

-

If Solid: Filter and wash with cold MeOH.

-

If Solution: Evaporate MeOH, redissolve in DCM, wash with sat. NaHCO3 and brine.

-

Protocol B: Silver-Catalyzed Oxazoline Synthesis

Target: Reaction of Isocyanoacetates with Benzaldehydes.

-

Catalyst Prep: Weigh Ag2O (5 mol%) or AgOTf (5 mol%) into a flame-dried flask under Argon.

-

Solvent: Add anhydrous DCM or Toluene (0.2 M concentration).

-

Warning: Do NOT use Methanol or Acetonitrile.

-

-

Reactants: Add Benzaldehyde (1.1 equiv) and Triethylamine (Et3N, 10 mol% - if using AgOTf).

-

Addition: Add Methyl Isocyanoacetate (1.0 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to RT and stir until TLC indicates consumption of isocyanide.

-

Workup: Filter through a celite pad (to remove Ag) and concentrate.

Module 5: Comparative Solvent Data

Table 1: Solvent Performance Matrix for Isocyanide Reactions

| Solvent | Dielectric Const.[4][5] ( | Role in Ugi/Passerini | Role in Ag-Catalysis | Key Characteristic |

| Methanol | 33.0 | Excellent | Poor | Stabilizes nitrilium; promotes precipitation. |

| TFE | 27.0 | Superior | Poor | Strong H-bond donor; accelerates slow reactions. |

| Water | 80.1 | Good (On-water) | Poor | Hydrophobic acceleration; Green chemistry. |

| DCM | 8.9 | Poor (Slow) | Excellent | Non-coordinating; dissolves Ag-catalysts well. |

| Toluene | 2.4 | Very Poor | Good | Used for high-temp or stereoselective Ag-reactions. |

| MeCN | 37.5 | Moderate | Avoid | Coordinates to Ag; poisons catalyst. |

References

-

Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89. Link

-

Pirrung, M. C., & Sarma, K. D. (2004). Multicomponent Reactions are Accelerated in Water.[3][6][7] Journal of the American Chemical Society, 126(2), 444–445. Link

-

Zheng, D., Li, S., & Wu, J. (2012).[8] An Unexpected Silver Triflate Catalyzed Reaction of 2-Alkynylbenzaldehyde with 2-Isocyanoacetate.[8] Organic Letters, 14(10), 2655–2657. Link

-

Sawamura, M., & Higashida, K. (2022).[9] Silver-Catalyzed Asymmetric Aldol Reaction of Isocyanoacetic Acid Derivatives. Advanced Synthesis & Catalysis. Link

-

Ferdeghini, C., et al. (2025).[10] Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. The Journal of Organic Chemistry. Link

Sources

- 1. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Isocyanide-Based Multicomponent Reactions in Water: Advanced Green Tools for the Synthesis of Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. ias.ac.in [ias.ac.in]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An Unexpected Silver Triflate Catalyzed Reaction of 2-Alkynylbenzaldehyde with 2-Isocyanoacetate [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Passerini Reaction [organic-chemistry.org]

Controlling side reactions during acid-catalyzed isocyanide transformations

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when working with isocyanides (isonitriles).

Isocyanides exhibit a unique chemical dichotomy: their terminal carbenoid carbon acts simultaneously as a nucleophile and an electrophile . While this dual nature enables powerful Isocyanide-Based Multicomponent Reactions (IMCRs) like the Ugi and Passerini reactions , it also renders them highly susceptible to acid-catalyzed side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you suppress hydrolysis, prevent polymerization, and maximize your synthetic yields.

Core Mechanisms: Desired Pathways vs. Side Reactions

To control side reactions, we must first visualize the competing kinetic pathways. The diagram below illustrates how the critical nitrilium intermediate can either be successfully trapped to form your target product or hijacked by moisture and excess monomers.

Divergent pathways of acid-catalyzed isocyanide reactions vs. common side reactions.

Troubleshooting FAQs: The "Why" and "How"

Q1: My Ugi reaction is yielding predominantly N-formyl amides instead of the desired multicomponent adduct. What is causing this hydrolysis, and how do I stop it?

-